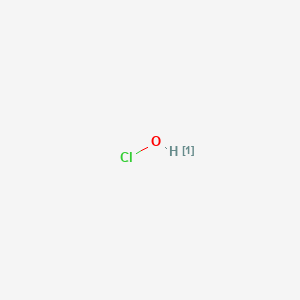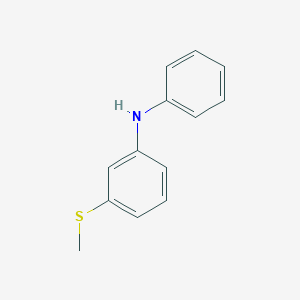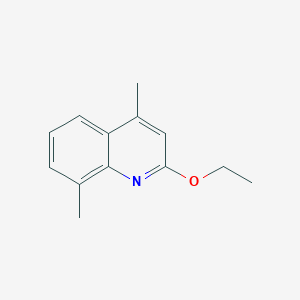
2-Ethoxy-4,8-dimethylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-4,8-dimethylquinoline (EDQ) is a heterocyclic organic compound that belongs to the quinoline family. It is a yellow crystalline solid with a melting point of 107-109°C. EDQ has gained significant attention in scientific research due to its diverse applications in various fields, including biochemistry, organic synthesis, and material science.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-4,8-dimethylquinoline involves the formation of a complex with metal ions, which results in a change in the fluorescence properties of the compound. The complex formation occurs through coordination of the nitrogen atom in the quinoline ring to the metal ion.
Efectos Bioquímicos Y Fisiológicos
2-Ethoxy-4,8-dimethylquinoline has been shown to have several biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective effects. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Ethoxy-4,8-dimethylquinoline in laboratory experiments is its high sensitivity and selectivity for metal ions. However, one of the limitations of using 2-Ethoxy-4,8-dimethylquinoline is its potential toxicity, which may limit its use in certain biological systems.
Direcciones Futuras
There are several future directions for the use of 2-Ethoxy-4,8-dimethylquinoline in scientific research. One potential area of research is the development of new fluorescent probes based on 2-Ethoxy-4,8-dimethylquinoline for the detection of other metal ions, such as iron and calcium. Another potential area of research is the investigation of the neuroprotective effects of 2-Ethoxy-4,8-dimethylquinoline in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
In conclusion, 2-Ethoxy-4,8-dimethylquinoline is a versatile compound with diverse applications in scientific research. Its unique properties make it a valuable tool for the detection of metal ions and the study of biochemical and physiological processes. Further research on 2-Ethoxy-4,8-dimethylquinoline is needed to fully understand its potential applications in various fields.
Métodos De Síntesis
The synthesis of 2-Ethoxy-4,8-dimethylquinoline can be achieved through several methods, including the Skraup reaction, Pfitzinger reaction, and Friedländer synthesis. The most common method for 2-Ethoxy-4,8-dimethylquinoline synthesis is the Skraup reaction, which involves the condensation of aniline, glycerol, and ethyl acetate in the presence of a catalyst, such as sulfuric acid, and a source of nitrogen, such as nitrobenzene.
Aplicaciones Científicas De Investigación
2-Ethoxy-4,8-dimethylquinoline has been extensively studied for its scientific research applications, particularly in the field of biochemistry. It has been used as a fluorescent probe for the detection of metal ions, such as zinc and copper, in biological systems. 2-Ethoxy-4,8-dimethylquinoline has also been used as a reagent for the determination of amino acids and peptides in complex mixtures.
Propiedades
Número CAS |
15113-01-6 |
|---|---|
Nombre del producto |
2-Ethoxy-4,8-dimethylquinoline |
Fórmula molecular |
C13H15NO |
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
2-ethoxy-4,8-dimethylquinoline |
InChI |
InChI=1S/C13H15NO/c1-4-15-12-8-10(3)11-7-5-6-9(2)13(11)14-12/h5-8H,4H2,1-3H3 |
Clave InChI |
MYOOFSYPOPYDJY-UHFFFAOYSA-N |
SMILES |
CCOC1=NC2=C(C=CC=C2C(=C1)C)C |
SMILES canónico |
CCOC1=NC2=C(C=CC=C2C(=C1)C)C |
Otros números CAS |
15113-01-6 |
Sinónimos |
4,8-Dimethyl-2-ethoxyquinoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



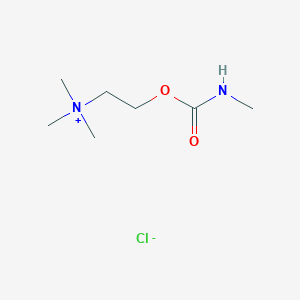
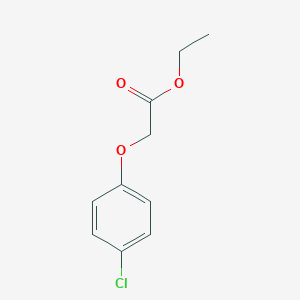
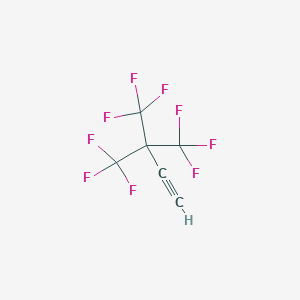
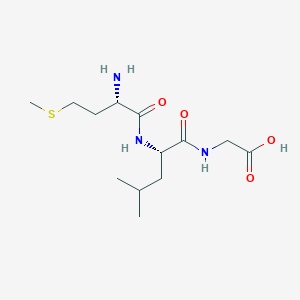
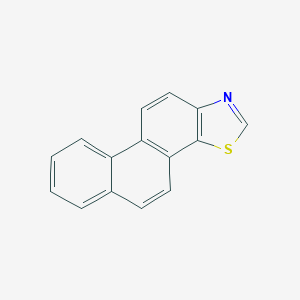
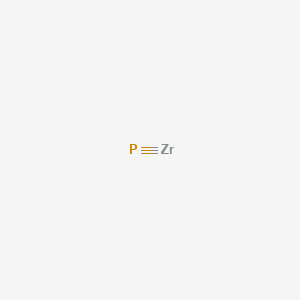
![[Diphenyl(propoxy)methyl]benzene](/img/structure/B89168.png)
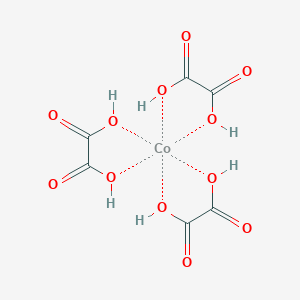
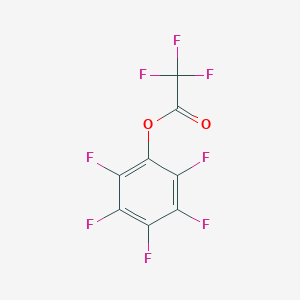
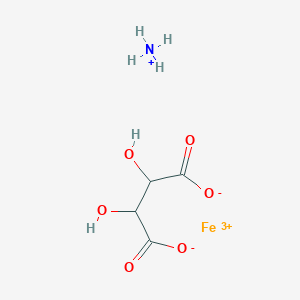

![3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate](/img/structure/B89179.png)
